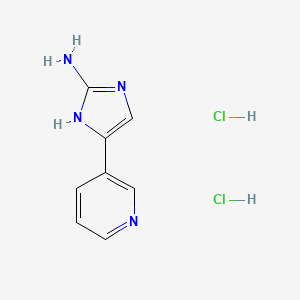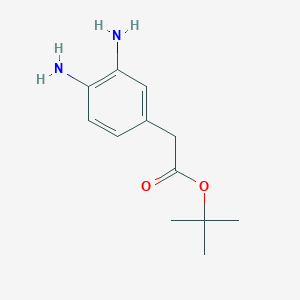
cIAP1 ligand 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cIAP1 ligand 4 is a ligand for E3 ligase that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is part of the cellular inhibitor of apoptosis protein 1 (cIAP1) family, which plays a crucial role in regulating apoptosis and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 ligand 4 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but typically involves the formation of a core structure followed by functionalization to introduce the desired ligand properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure efficiency, yield, and purity .
化学反应分析
Types of Reactions
cIAP1 ligand 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
科学研究应用
cIAP1 ligand 4 has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Studied for its role in regulating apoptosis and other cellular processes.
Industry: Used in the development of new therapeutic agents and research tools
作用机制
cIAP1 ligand 4 exerts its effects through its interaction with the E3 ligase activity of cIAP1. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the NF-κB signaling pathway and other apoptosis-related pathways .
相似化合物的比较
Similar Compounds
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family with similar functions.
cIAP2 (cellular inhibitor of apoptosis protein 2): Paralogous to cIAP1 and shares many functional similarities.
ML-IAP (Melanoma inhibitor of apoptosis protein): Involved in similar cellular processes
Uniqueness
cIAP1 ligand 4 is unique due to its specific interaction with cIAP1, which allows for targeted degradation of proteins through the ubiquitin-proteasome system. This specificity makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C21H31F2N5O3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |
InChI 键 |
QESAPZFIIYNQSO-WXRXAMBDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
规范 SMILES |
CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)








![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

